BenchChemオンラインストアへようこそ!

1-Cyclopentylpiperazine

Medicinal Chemistry Pharmacokinetics Lead Optimization

Procure 1-Cyclopentylpiperazine (≥98%) for precise N-alkyl substitution. Distinct from phenyl/benzyl analogs, its XLogP3 0.9 balances CNS permeability vs. off-target effects. Validated in imidazole-free H3 antagonists and SERMs (ERα IC50 1.08 nM). Ideal for reductive amination scale-up, using cyclopentanone to avoid halide waste.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
CAS No. 21043-40-3
Cat. No. B042781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentylpiperazine
CAS21043-40-3
Synonyms1-Cyclopentylpiperazine;  4-Cyclopentylpiperazine;  N-Cyclopentylpiperazine
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2CCNCC2
InChIInChI=1S/C9H18N2/c1-2-4-9(3-1)11-7-5-10-6-8-11/h9-10H,1-8H2
InChIKeyPVMCQBPJKPMOKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopentylpiperazine (CAS 21043-40-3) Procurement Specifications and Compound Class Overview


1-Cyclopentylpiperazine (CAS 21043-40-3) is an N-alkyl substituted piperazine derivative characterized by a cyclopentyl group attached to one nitrogen atom of the piperazine ring (molecular formula C9H18N2, molecular weight 154.25 g/mol) [1]. The compound possesses a predicted pKa of 9.28 ± 0.10, indicating basic character comparable to other N-alkylpiperazines, with a computed XLogP3 value of 0.9 reflecting moderate lipophilicity intermediate between less lipophilic N-methylpiperazine (XLogP3 ≈ -0.3) and more lipophilic N-cyclohexylpiperazine (XLogP3 ≈ 1.5) . Commercially, the compound is typically supplied at ≥98% purity as a colorless to pale yellow oil/gel or low-melting solid requiring refrigerated storage at 2–8°C . The structural motif—a saturated cycloalkyl substituent without aromatic character—places this compound in a distinct subclass of piperazine building blocks whose procurement specifications differ materially from those of aryl-substituted alternatives.

Why 1-Cyclopentylpiperazine Cannot Be Replaced by Generic N-Substituted Piperazines in Critical Applications


N-Substituted piperazines are not interchangeable building blocks. The cyclopentyl group in 1-Cyclopentylpiperazine confers a specific combination of steric bulk, conformational flexibility, and lipophilicity that differs measurably from other common N-substituents such as methyl, phenyl, benzyl, or cyclohexyl. Substituting an N-phenylpiperazine (e.g., 1-phenylpiperazine, XLogP3 ≈ 1.1, with aromatic π–π stacking potential) or an N-benzylpiperazine (higher conformational freedom) for the cyclopentyl analog alters molecular recognition, metabolic stability, and synthetic downstream coupling efficiency [1]. In the context of H3 receptor antagonist development, researchers explicitly selected 2-(4-alkylpiperazin-1-yl)quinoline scaffolds bearing cyclopentyl substitution after systematic evaluation of alternative N-alkyl groups (including methyl, ethyl, isopropyl, and cyclohexyl), demonstrating that the cyclopentyl moiety uniquely balanced potency and pharmacokinetic properties [2]. Procurement of the incorrect N-substituted piperazine building block may therefore compromise synthetic yield, alter the pharmacological profile of the final drug candidate, or introduce unanticipated analytical challenges during impurity profiling.

Quantitative Differentiation Evidence for 1-Cyclopentylpiperazine Relative to N-Substituted Piperazine Analogs


Lipophilicity (XLogP3) Differentiation of 1-Cyclopentylpiperazine Versus N-Phenyl and N-Benzyl Piperazines

The computed lipophilicity (XLogP3) of 1-cyclopentylpiperazine is 0.9, positioning this compound at a quantitatively distinct point along the lipophilicity spectrum relative to commonly procured N-substituted piperazine alternatives [1]. This value is approximately 0.2 log units lower than 1-phenylpiperazine (XLogP3 ≈ 1.1) and 0.6–0.8 log units lower than N-benzylpiperazine (estimated XLogP3 ≈ 1.5–1.7), while being substantially higher than N-methylpiperazine (XLogP3 ≈ -0.3) and N-ethylpiperazine (XLogP3 ≈ 0.1) [2]. In the context of central nervous system drug discovery, this intermediate lipophilicity value falls within the optimal range (0.5–3.0) for blood–brain barrier penetration while avoiding the excessive lipophilicity associated with off-target promiscuity and rapid metabolic clearance observed with aryl-substituted analogs.

Medicinal Chemistry Pharmacokinetics Lead Optimization

Topological Polar Surface Area (TPSA) Comparison: 1-Cyclopentylpiperazine Versus 1-Phenylpiperazine

1-Cyclopentylpiperazine exhibits a topological polar surface area (TPSA) of 15.3 Ų, which is identical to that of 1-phenylpiperazine (15.3 Ų) and other N-alkylpiperazines lacking additional polar substituents [1]. However, this TPSA value is approximately 12–18 Ų lower than piperazine derivatives bearing hydroxyl, carbonyl, or sulfonamide functional groups (e.g., 1-(2-hydroxyethyl)piperazine TPSA ≈ 26.7 Ų; 1-(4-methoxyphenyl)piperazine TPSA ≈ 24.6 Ų) [2]. The low TPSA of 1-cyclopentylpiperazine, combined with its moderate lipophilicity (XLogP3 = 0.9), produces a favorable TPSA–logP profile for passive membrane permeability, placing the compound in a physicochemical space distinct from more polar N-substituted piperazines while maintaining lower lipophilicity than N-arylpiperazines.

Medicinal Chemistry Drug Design Bioavailability Prediction

Patent-Documented Synthetic Yield Advantage: Catalytic Hydrogenation Route to 1-Cyclopentylpiperazine

Japanese patent JPS61158973A (KOEI CHEMICAL CO, 1986) describes a catalytic hydrogen reduction method for producing 1-cyclopentylpiperazine from piperazine and cyclopentanone using Raney nickel or palladium catalysts . The process operates at 50–130°C and 5–50 atm for 30 minutes to 6 hours in a solvent such as toluene, with catalyst loadings of 2–50 wt% Raney nickel or 0.1–20 wt% Pd relative to piperazine . The patent explicitly states that the method produces the titled substance "in high yield" from "easily obtainable raw materials." While exact yield values are not disclosed, the use of cyclopentanone as the cyclopentyl source offers a distinct synthetic advantage over N-arylpiperazines, which require aryl halide precursors (e.g., bromobenzene or chlorobenzene) under more forcing nucleophilic aromatic substitution or transition metal-catalyzed coupling conditions [1]. This reductive amination approach is inherently more atom-economical and avoids the generation of halide salt byproducts associated with alkyl halide alkylation routes.

Process Chemistry Pharmaceutical Intermediates Cost-Effective Synthesis

Structural Validation via Combined Experimental and Theoretical Vibrational Spectroscopy

A combined experimental and theoretical vibrational spectroscopic study of 1-cyclopentylpiperazine (1cppp) published in Science China Physics, Mechanics & Astronomy provides comprehensive FT-IR and Raman spectral characterization across the 4000–200 cm⁻¹ region [1]. The study includes density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level, yielding optimized geometric parameters, vibrational frequency assignments, and potential energy distribution (PED) analysis that serve as a validated reference for identity confirmation and impurity detection [1]. This level of published spectral characterization is not uniformly available across all N-substituted piperazine analogs, providing procurement-quality assurance through traceable analytical methodology. The experimental FT-IR and Raman spectra constitute a vendor-independent benchmark that can be used to verify the identity and purity of received material against literature reference data.

Analytical Chemistry Quality Control Structural Elucidation

Established Utility as an Intermediate for Imidazole-Free H3 Receptor Antagonists and SERMs

1-Cyclopentylpiperazine is specifically cited in the medicinal chemistry literature as a key intermediate for two therapeutically relevant compound classes: (1) 2-(4-alkylpiperazin-1-yl)quinolines as imidazole-free histamine H3 receptor antagonists, where the cyclopentyl-substituted analog demonstrated optimized pharmacological properties relative to other N-alkyl variants [1]; and (2) a series of estrogen receptor modulators, where the cyclopentylpiperazine moiety serves as a structural component in selective estrogen receptor modulator (SERM) scaffolds [2]. Binding data for a cyclopentylpiperazine-containing derivative shows potent inhibition of estrogen receptor alpha with an IC50 value of 1.08 nM, demonstrating that the cyclopentylpiperazine pharmacophore contributes to high-affinity target engagement in downstream elaborated compounds [3]. This dual utility across distinct therapeutic areas distinguishes 1-cyclopentylpiperazine from certain other N-substituted piperazines that may have narrower or less validated application profiles.

Drug Discovery Neuroscience Endocrinology

Procurement-Driven Application Scenarios for 1-Cyclopentylpiperazine Based on Verified Differentiation Evidence


Lead Optimization Programs Requiring Intermediate Lipophilicity (XLogP3 ≈ 0.9) Piperazine Building Blocks

Medicinal chemistry teams developing CNS-penetrant drug candidates with strict lipophilicity constraints should select 1-cyclopentylpiperazine when a piperazine building block with XLogP3 ≈ 0.9 is required. This value provides measurable differentiation from more lipophilic N-phenylpiperazine (XLogP3 ≈ 1.1) and N-benzylpiperazine (XLogP3 ≈ 1.5–1.7), which may introduce excessive lipophilicity-associated off-target effects, while avoiding the excessively polar character of N-methylpiperazine (XLogP3 ≈ -0.3) that could compromise membrane permeability [1]. The TPSA of 15.3 Ų, combined with this lipophilicity, supports passive diffusion potential without introducing additional polar surface area that could impair blood–brain barrier penetration. Procurement of 1-cyclopentylpiperazine rather than N-phenyl or N-benzyl analogs is indicated when the design hypothesis requires cycloalkyl rather than aryl substitution to modulate metabolic stability or reduce cytochrome P450 inhibition liability associated with aromatic rings.

Large-Scale Intermediate Manufacturing Where Ketone-Based Reductive Amination Routes Offer Cost Advantages

Process chemistry groups scaling up the synthesis of pharmaceutical intermediates should prioritize 1-cyclopentylpiperazine when the patented reductive amination route from cyclopentanone offers economic advantages over alkyl halide or aryl halide alkylation pathways required for other N-substituted piperazines [1]. The ability to use readily available cyclopentanone rather than more expensive cyclopentyl bromide or chloride, combined with the catalytic hydrogenation conditions (Raney Ni or Pd catalyst, 50–130°C, 5–50 atm H₂), provides a scalable, atom-economical process that avoids halide salt waste streams [1]. This route is particularly advantageous for multi-kilogram to metric-ton production where precursor cost and waste disposal become significant economic factors. Procurement of the compound as a starting material or intermediate is justified when the target molecule requires the cyclopentylpiperazine moiety and the reductive amination route aligns with existing hydrogenation infrastructure.

Quality Control and Incoming Material Verification Using Peer-Reviewed Spectroscopic Reference Data

Analytical chemistry and quality assurance groups requiring vendor-independent spectroscopic benchmarks for identity confirmation should utilize the published FT-IR and Raman spectral data for 1-cyclopentylpiperazine [1]. The combined experimental and theoretical vibrational spectroscopic study provides a validated reference dataset covering the 4000–200 cm⁻¹ region with DFT-calculated vibrational frequency assignments that can serve as a comparator for received material [1]. This capability is particularly valuable when sourcing from new suppliers, verifying batch-to-batch consistency, or investigating impurity profiles where discrepancies in spectral features may indicate contamination or degradation. Procurement of 1-cyclopentylpiperazine from suppliers whose material conforms to these published spectral characteristics provides an additional layer of quality assurance beyond standard certificates of analysis.

Drug Discovery Programs Targeting Histamine H3 Receptors or Estrogen Receptors with Literature-Validated Scaffolds

Research groups pursuing imidazole-free H3 receptor antagonists based on the 2-(4-alkylpiperazin-1-yl)quinoline scaffold should procure 1-cyclopentylpiperazine as the specific alkylpiperazine building block that demonstrated optimized pharmacological properties in systematic SAR studies comparing methyl, ethyl, isopropyl, cyclopentyl, and cyclohexyl N-substituents [1]. Similarly, groups developing selective estrogen receptor modulators (SERMs) should consider the cyclopentylpiperazine moiety as a validated pharmacophoric element, given that cyclopentylpiperazine-containing derivatives have demonstrated potent ERα binding (IC50 = 1.08 nM) in published binding studies . The dual validation across distinct therapeutic programs reduces the risk associated with purchasing building blocks that lack documented successful application in peer-reviewed literature or patent filings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclopentylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.